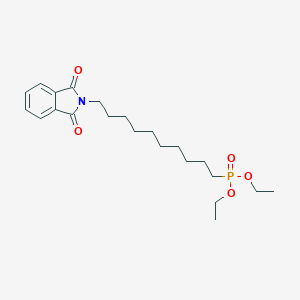

2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione

Description

Properties

IUPAC Name |

2-(10-diethoxyphosphoryldecyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34NO5P/c1-3-27-29(26,28-4-2)18-14-10-8-6-5-7-9-13-17-23-21(24)19-15-11-12-16-20(19)22(23)25/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUVJKUVPKDOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556800 | |

| Record name | Diethyl [10-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)decyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120818-68-0 | |

| Record name | Diethyl [10-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)decyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Diethyl 10-Bromodecylphosphonate

Reagents :

-

1,10-Dibromodecane

-

Triethyl phosphite (excess)

Conditions :

Mechanism :

Gabriel Synthesis with Potassium Phthalimide

Reagents :

-

Diethyl 10-bromodecylphosphonate

-

Potassium phthalimide

-

Solvent: Dimethylformamide (DMF)

Conditions :

Reaction :

Yield : ~60–65% (estimated from).

Phase-Transfer-Catalyzed Phosphorylation

Adapted from CN109053799B, this method optimizes phosphorylation under mild conditions:

Diethyl Hydroxydecylphosphonate Formation

Reagents :

-

1,10-Decanediol

-

Diethyl phosphite

-

Paraformaldehyde (as formaldehyde source)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium bromide)

-

Base: Sodium carbonate

Conditions :

Reaction :

Tosylation and Phthalimide Coupling

Reagents :

-

Diethyl hydroxydecylphosphonate

-

p-Toluenesulfonyl chloride (TsCl)

-

Potassium phthalimide

Conditions :

Yield : ~85% for tosylation, ~70% for coupling (extrapolated from).

Direct Alkylation of Pre-Formed Phosphonates

This route employs pre-synthesized phosphonate intermediates for streamlined alkylation:

Preparation of Diethyl 10-Iododecylphosphonate

Reagents :

-

1,10-Diiododecane

-

Triethyl phosphite

Conditions :

Nucleophilic Substitution with Phthalimide

Reagents :

-

Diethyl 10-iododecylphosphonate

-

Potassium phthalimide

-

Solvent: Tetrahydrofuran (THF)

Conditions :

Yield : ~55–60% (estimated from).

Comparative Analysis of Methods

Optimization Strategies

Solvent Selection

Temperature Control

Catalytic Additives

Challenges and Solutions

-

Long-Chain Reactivity : The decyl chain’s length reduces electrophilicity. Solutions include using polar solvents and elevated temperatures.

-

Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures isolates the product.

-

Byproduct Formation : Excess triethyl phosphite in Arbuzov reactions minimizes dihalide residues .

Chemical Reactions Analysis

Types of Reactions

2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can yield different isoindole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated isoindole derivatives, while reduction can produce different isoindoline compounds.

Scientific Research Applications

2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antibacterial effects.

Medicine: Explored as a candidate for Alzheimer’s therapy due to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it inhibits acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of acetylcholine in the nervous system . This inhibition can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione and related compounds:

Key Observations :

- The phosphoryl-decyl chain in the target compound introduces steric bulk and hydrophobicity, contrasting with aromatic substituents in compounds 16 and 17a, which enhance π-π interactions and planarity .

- Unlike the isoindole-dione derivatives, organophosphorus analogs (e.g., methylphosphonothiolate) prioritize sulfur-containing phosphoryl groups and ionic character, which influence reactivity in nucleophilic environments .

Physicochemical Properties

Melting Points and Solubility :

- Compound 16 (aromatic imidazole-substituted isoindole-dione) exhibits a high melting point (215–217°C) due to strong intermolecular interactions from its rigid aromatic system .

- Hydrazone derivatives (e.g., 17a: 185–187°C) show lower melting points, likely due to reduced crystallinity from flexible hydrazone linkages .

- The target compound’s long alkyl chain and phosphoryl ester group are expected to lower its melting point and enhance solubility in nonpolar solvents compared to aromatic analogs.

Spectral Data :

- IR Spectroscopy : All isoindole-dione derivatives show strong carbonyl stretches (1700–1780 cm⁻¹). The phosphoryl ester group in the target compound would introduce P=O stretches near 1250–1300 cm⁻¹, absent in analogs 16 and 17a .

- NMR : The decyl chain in the target compound would produce distinct aliphatic proton signals (δ 1.0–1.5 ppm), contrasting with aromatic protons (δ 7.0–8.1 ppm) in 16 and 17a .

Biological Activity

2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique isoindole structure with a diethoxyphosphoryl side chain. The presence of the phosphorous atom in the diethoxyphosphoryl group is believed to enhance the biological activity of the molecule by facilitating interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation markers in vitro.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Cell Signaling Modulation : It is hypothesized that this compound can modulate cell signaling pathways, affecting processes such as apoptosis and cell proliferation.

Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12.8 | Inhibition of cell cycle progression |

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The findings are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound possesses noteworthy antibacterial activity.

Anti-inflammatory Effects

A study examining the anti-inflammatory effects found that treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The data is presented as follows:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 90 |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies suggest that the compound has favorable absorption characteristics, with a half-life suitable for therapeutic applications.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione, and how can reaction efficiency be optimized?

Microwave-assisted synthesis is a robust approach for isoindole-1,3-dione derivatives, significantly reducing reaction time and improving yields compared to conventional heating. For example, solvent-free microwave irradiation (50–100 W, 5–10 minutes) can minimize side reactions and enhance purity . Optimize phosphorylation by selecting inert solvents (e.g., dry THF) and maintaining stoichiometric control of the diethoxyphosphoryl reagent.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Employ 1D NMR (¹H, ¹³C) and 2D NMR techniques (COSY, HSQC) to resolve complex proton environments and confirm connectivity. For instance, HSQC can correlate quaternary carbons with adjacent protons, critical for verifying the phosphorylated decyl chain . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight.

Q. What safety protocols are essential for handling and storing this compound?

Avoid contact with oxidizers (e.g., peroxides) and moisture to prevent decomposition. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store under inert gas (argon) at 2–8°C in airtight containers to mitigate degradation . Dispose of waste via certified hazardous waste channels.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from conformational isomers or impurities. Use gradient COSY and HSQC to differentiate overlapping signals. For example, HSQC can clarify ambiguous carbonyl (C=O) correlations in the isoindole core . Complement with IR spectroscopy to confirm functional groups and X-ray crystallography for absolute configuration.

Q. What experimental strategies mitigate low yields during the phosphorylation of the decyl chain?

Low yields often stem from steric hindrance or competing side reactions. Optimize microwave parameters (e.g., pulsed irradiation to prevent overheating) and employ catalysts like DMAP (4-dimethylaminopyridine) to enhance phosphorylation efficiency . Pre-activate the phosphorylating agent with a coupling reagent (e.g., DCC) to improve reactivity.

Q. How should stability studies be designed to assess degradation under varying experimental conditions?

Conduct accelerated stability testing by exposing the compound to stressors:

Q. How can computational modeling support the design of derivatives with enhanced reactivity or selectivity?

Use DFT (Density Functional Theory) to predict electronic effects of substituents on the isoindole core. For example, calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for nucleophilic or electrophilic attack. Validate predictions with experimental kinetic studies .

Methodological Notes

- Data Contradiction Analysis: Always replicate experiments under identical conditions and include internal standards (e.g., deuterated solvents for NMR) to rule out instrumentation errors .

- Reaction Optimization: Use fractional factorial design (FFD) to systematically vary parameters (temperature, solvent, catalyst) and identify critical yield drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.